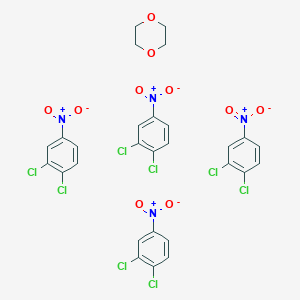
(C6H3Cl2NO2)4.(C4H8N2)'
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that combines the properties of both 3,4-dichloro-1-nitrobenzene and 1,4-dioxane
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-dichloro-1-nitrobenzene involves the nitration of 3,4-dichlorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired position on the benzene ring.
1,4-Dioxane can be synthesized through the acid-catalyzed dehydration of ethylene glycol. This reaction is usually performed in the presence of a strong acid such as sulfuric acid, and the reaction mixture is heated to facilitate the formation of the dioxane ring.
Industrial Production Methods
In industrial settings, the production of 3,4-dichloro-1-nitrobenzene is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration process is carefully monitored to prevent over-nitration and ensure the purity of the product.
1,4-Dioxane is produced on a large scale through the catalytic dehydration of ethylene glycol in the presence of an acid catalyst. The process is optimized to maximize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
1,4-Dioxane is relatively inert but can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Reduction: 3,4-dichloroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-1-nitrobenzene‒1,4-dioxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
Clopyralid: A selective herbicide with the chemical formula C6H3Cl2NO2.
1,2-Dichloro-4-nitrobenzene: An intermediate in the synthesis of agrochemicals.
1,3-Dichloro-2-nitrobenzene: Another isomer with similar chemical properties.
Uniqueness
3,4-Dichloro-1-nitrobenzene‒1,4-dioxane is unique due to its combination of a nitrobenzene derivative and a dioxane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
877173-96-1 |
|---|---|
Molecular Formula |
C28H20Cl8N4O10 |
Molecular Weight |
856.1 g/mol |
IUPAC Name |
1,2-dichloro-4-nitrobenzene;1,4-dioxane |
InChI |
InChI=1S/4C6H3Cl2NO2.C4H8O2/c4*7-5-2-1-4(9(10)11)3-6(5)8;1-2-6-4-3-5-1/h4*1-3H;1-4H2 |
InChI Key |
WPFKLRCCIOHZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCO1.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
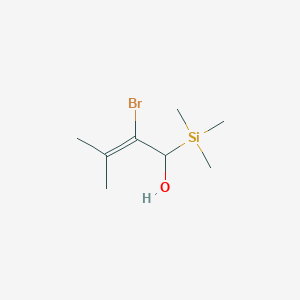
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)
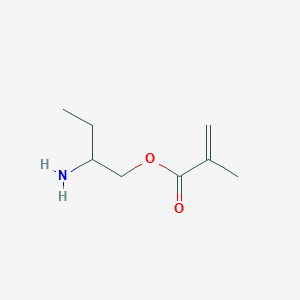
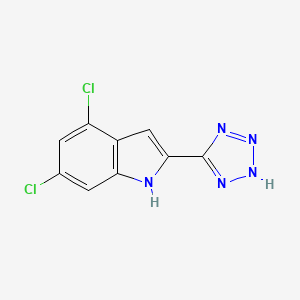
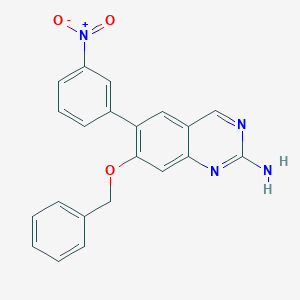
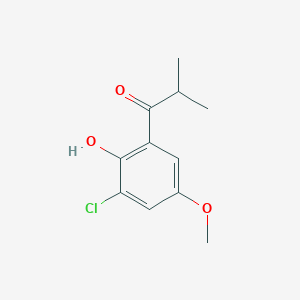
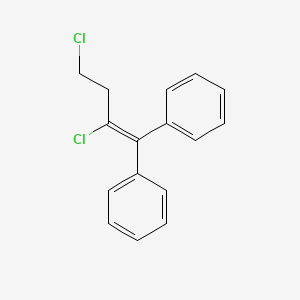
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)
![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
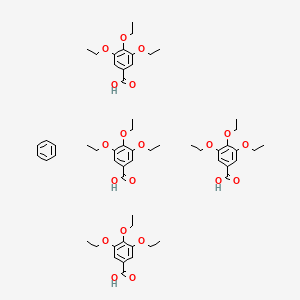

![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)
